molecular formula C12H16Cl2N4 B1426015 4-Piperazin-1-yl-quinazoline dihydrochloride CAS No. 853681-18-2

4-Piperazin-1-yl-quinazoline dihydrochloride

Cat. No. B1426015
M. Wt: 287.19 g/mol
InChI Key: UNZVFBJJKRMFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazin-1-yl-quinazoline dihydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with various biological systems, making it a valuable tool for investigating the mechanisms underlying various physiological and biochemical processes. In

Scientific Research Applications

Antitumor Activity

Research has revealed the potential of quinazoline derivatives containing piperazine moieties as antitumor agents. A study by Li et al. (2020) synthesized novel quinazoline derivatives with piperazine analogs, observing potent antiproliferative activities against various cancer cell lines. This suggests a promising avenue for cancer treatment using 4-Piperazin-1-yl-quinazoline dihydrochloride derivatives.

Antibacterial and Antifungal Properties

Quinazoline derivatives have also been studied for their antibacterial and antifungal properties. For instance, Kumar et al. (2021) synthesized Terazosin hydrochloride from 2-chloro-6,7-dimethoxy–quinazoline-4-amine and benzyl piperazine, showing significant antibacterial activity. Moreover, Kale and Durgade (2017) synthesized various quinazoline derivatives, with some showing antifungal and antibacterial activities, indicating their potential use in combating microbial infections.

Pain Management

The compound cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306) has demonstrated effectiveness as a histamine H4 antagonist and shown promise in pain management. Liu et al. (2008) found that this compound blocked pain responses in inflammatory pain models, highlighting its potential therapeutic application in pain relief.

Anticoagulant Activity

A series of 2-piperazin-1-yl-quinazolines synthesized by Krysko et al. (2016) were evaluated for their antiaggregative activity, demonstrating potent inhibition of platelet aggregation. This suggests a possible role for these compounds in the prevention and treatment of thrombotic disorders.

properties

IUPAC Name

4-piperazin-1-ylquinazoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZVFBJJKRMFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-yl-quinazoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, D Tong, D Yang, J Sun, F Zhang, G Zhao - MedChemComm, 2018 - pubs.rsc.org
A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized. Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on …
Number of citations: 3 pubs.rsc.org

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